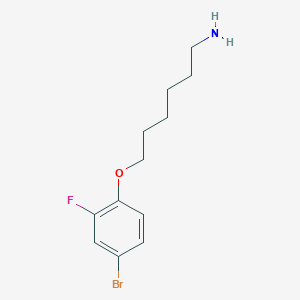

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-2-fluorophenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSGPVLDHPVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the Compound Within Halogenated Aromatic Ethers and Aliphatic Amines

Halogenated Aromatic Ethers: The "4-bromo-2-fluorophenoxy" portion of the molecule consists of a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and an ether linkage. Halogen atoms are known to significantly influence a molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, and the bromine atom both act as electron-withdrawing groups through induction, while also being weak deactivators in electrophilic aromatic substitution reactions. The presence of multiple halogens on the phenyl ring is a common strategy in the design of bioactive compounds to modulate properties like metabolic stability and binding affinity.

Aliphatic Amines: The "hexan-1-amine" tail provides a flexible, six-carbon chain terminating in a primary amine (-NH2) group. This amine group is basic and nucleophilic, making it a key site for chemical reactions. It can readily form salts with acids or participate in reactions to form amides, imines, and other nitrogen-containing functional groups. The length and flexibility of the hexane (B92381) chain are significant, allowing the molecule to adopt various conformations, which can be crucial for its interaction with biological targets.

Significance of the Phenoxy Hexane Amine Scaffold in Organic Chemistry Research

The phenoxy-hexane amine scaffold, which forms the backbone of the title compound, is a recognized structural motif in the development of new chemical entities. This framework effectively combines a rigid aromatic unit with a flexible basic group, a common feature in pharmacologically active molecules.

Research into structurally similar compounds underscores the utility of this scaffold. For instance, the phenoxyalkylamine framework is a key component in molecules designed to interact with G-protein coupled receptors (GPCRs). A notable example is the development of antagonists for serotonin (B10506) receptors, which are important targets in the treatment of neuropsychiatric disorders. nih.gov In one such case, a compound incorporating a hexan-1-amine chain linked to an aromatic system was synthesized to target both 5-HT2A receptors and voltage-gated sodium channels, demonstrating the potential for this scaffold to create multi-target agents. nih.gov

The extended, flexible linker, such as the hexane (B92381) chain, allows the amine portion of the molecule to probe for binding pockets on a receptor while the aromatic group anchors the molecule in a specific region, sometimes an accessory binding site or "exosite". nih.gov This principle was famously used in the development of salmeterol, a long-acting β2-adrenoceptor agonist, where a long side-chain dramatically improved the drug's duration of action. nih.gov The 6-(4-bromo-2-fluorophenoxy)hexan-1-amine structure fits this design paradigm, suggesting its potential as a building block for targeted therapeutic agents.

Overview of Research Paradigms Applicable to Complex Organic Molecules

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the ether linkage. This bond is commonly formed via a Williamson ether synthesis, a robust and widely applicable reaction. youtube.commasterorganicchemistry.comyoutube.com This disconnection strategy leads to two key synthons: the aromatic precursor, 4-bromo-2-fluorophenol, and a C6 aliphatic chain bearing a terminal amine or a masked equivalent.

This approach allows for the independent synthesis of the two main fragments, which can then be coupled in a convergent manner. The primary challenge in this retrosynthesis lies in the chemoselective functionalization of both the aromatic and aliphatic components to enable their efficient coupling.

Synthesis of Halogenated Phenol Precursors

The synthesis of the 4-bromo-2-fluorophenol intermediate is a critical step that requires precise control over the regioselectivity of halogenation on the phenolic ring.

Strategies for the Preparation of 4-Bromo-2-fluorophenol

One common method for the preparation of 4-bromo-2-fluorophenol involves the direct bromination of 2-fluorophenol (B130384). For instance, treating 2-fluorophenol with bromine in a suitable solvent like methylene (B1212753) chloride at a controlled temperature can yield the desired product. chemicalbook.com An example of this is the reaction of 2-fluorophenol with bromine at a low temperature, which, after workup, provides 2-fluoro-4-bromophenol in high yield. chemicalbook.com

Alternative approaches may involve the use of milder brominating agents to enhance regioselectivity and minimize the formation of byproducts.

Regioselective Halogenation Approaches for Aromatic Rings

Achieving high regioselectivity in the halogenation of aromatic rings is crucial for the efficient synthesis of precursors like 4-bromo-2-fluorophenol. Modern synthetic methods often employ N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) as effective halogenating agents. organic-chemistry.org The use of specialized solvents, such as hexafluoroisopropanol (HFIP), has been shown to promote mild and highly regioselective halogenation of a variety of arenes and heterocycles. organic-chemistry.orgnih.gov This method often proceeds without the need for a catalyst and can lead to high yields of the desired halogenated product. organic-chemistry.org

The choice of halogenating agent and reaction conditions can be tailored to control the position of halogenation on the aromatic ring, which is particularly important when multiple activation or deactivation groups are present.

Construction of the Hexan-1-amine Chain

Synthesis of ω-Functionalized Aliphatic Chains

A versatile starting material for the hexan-1-amine chain is 1,6-hexanediol. This diol can be selectively functionalized at one end to introduce a leaving group suitable for the subsequent etherification reaction, while the other hydroxyl group can be converted to an amine. For instance, 1,6-dibromohexane (B150918) can be synthesized and then reacted under controlled conditions to yield 6-bromo-1-hexene. chemicalbook.com

Introduction and Manipulation of Amine Functionality

The introduction of the primary amine group at the terminus of the hexane chain requires careful consideration to avoid side reactions. A common and effective strategy is the use of a protected amine equivalent, such as a phthalimide (B116566) group. The Gabriel synthesis, a classic method for preparing primary amines, involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. byjus.comturito.com For instance, N-(6-bromohexyl)phthalimide can be prepared by reacting 1,6-dibromohexane with potassium phthalimide. rsc.org

The phthalimide group serves as an excellent protecting group for the primary amine. Following the etherification step, the phthalimide can be readily removed by hydrazinolysis (reaction with hydrazine (B178648) hydrate) to liberate the free primary amine of the target molecule. rsc.org This two-step process of protection and deprotection ensures a clean introduction of the amine functionality.

Synthetic Strategies for this compound and its Analogs

Computational and Theoretical Chemistry Investigations of 6 4 Bromo 2 Fluorophenoxy Hexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing fundamental insights into the electronic structure and reactivity of molecules. However, no specific data from these calculations are available for 6-(4-bromo-2-fluorophenoxy)hexan-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction.

No peer-reviewed studies employing Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors of this compound have been identified. Such a study would be valuable for predicting its chemical behavior.

Ab Initio Methods for High-Accuracy Electronic Structure Determination.

Similarly, there is no evidence of the use of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to determine the precise electronic structure of this compound. These methods, while computationally intensive, provide benchmark data for less demanding computational approaches.

Conformational Analysis and Energy Landscapes.

A thorough conformational analysis of the flexible hexylamine (B90201) chain and its interaction with the substituted phenoxy ring is crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets. However, no studies detailing the potential energy surface or identifying the low-energy conformers of this compound have been published.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects.

Molecular dynamics (MD) simulations are essential for exploring the dynamic properties of a molecule, including its behavior in different solvent environments. There are currently no published MD simulation studies for this compound. Such research could provide insights into its conformational flexibility, solvation free energy, and transport properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods.

The prediction of spectroscopic data is a key application of computational chemistry, aiding in the identification and characterization of novel compounds. However, no computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra of this compound are available in the scientific literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding).

The amine group in this compound is capable of forming hydrogen bonds, and the bromine atom can participate in halogen bonding. An analysis of these non-covalent interactions is critical for understanding its crystal packing and its binding affinity to biological macromolecules. To date, no computational analyses of the intermolecular interactions involving this compound have been reported.

Theoretical Studies on Reaction Mechanisms for Synthetic Optimization

The synthesis of this compound typically involves the formation of an ether linkage and the presence of an amine functionality, suggesting several potential synthetic routes. A common and effective method is the Williamson ether synthesis, where 4-bromo-2-fluorophenol (B1271925) is reacted with a 6-halo-hexan-1-amine derivative. Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for optimizing such a synthesis by mapping out the potential energy surface of the reaction.

These computational investigations can elucidate the most favorable reaction pathway by comparing the activation energies of different mechanistic possibilities. For instance, the reaction could proceed via a direct S_N2 substitution, or it might involve more complex, multi-step pathways. DFT calculations can model the transition states for each step, providing critical information on the energy barriers that govern the reaction rate.

Key areas of investigation include:

Reactant and Product Conformations: Determining the lowest energy structures of the reactants and products.

Transition State Geometries and Energies: Identifying the geometry and energy of the highest point along the reaction coordinate, which is the transition state. A lower activation energy suggests a faster reaction.

Influence of Catalysts: If a catalyst is employed, computational models can help in understanding its role in lowering the activation energy. While not always necessary for Williamson ether synthesis, phase-transfer catalysts are sometimes used, and their interactions can be modeled.

Side-Product Formation: Theoretical calculations can also predict the likelihood of competing reaction pathways that could lead to the formation of undesired side-products, thus guiding the selection of reaction conditions to maximize the yield of the desired product.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the synthesis of this compound.

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | -2.5 | The stabilization energy gained upon the association of the 4-bromo-2-fluorophenoxide and 6-chlorohexan-1-amine (B3048195) reactants. |

| Transition State Energy | +18.7 | The energy barrier that must be overcome for the reaction to proceed. A value in this range is typical for S_N2 reactions. |

| Product Complex Energy | -25.3 | The energy of the final product complex, indicating that the overall reaction is highly exothermic and thermodynamically favorable. |

| Activation Energy (Ea) | +21.2 | The difference between the transition state energy and the reactant complex energy (18.7 - (-2.5)), representing the kinetic barrier to the reaction. |

| Reaction Enthalpy (ΔH) | -22.8 | The overall energy change of the reaction, showing it to be strongly favored. |

This data is illustrative and based on typical values for similar reactions. Specific experimental and more detailed computational studies would be needed for precise values for this particular reaction.

Solvent Effects Modeling and Solvation Energy Calculations

The choice of solvent can significantly impact the rate and outcome of a chemical reaction, as well as the properties of the final compound. Computational modeling of solvent effects is therefore a critical aspect of theoretical chemistry. For this compound, understanding its behavior in different solvents is important for its synthesis, purification, and potential applications.

Solvent effects can be modeled using either explicit or implicit solvation models:

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally expensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient approach and is often used to calculate solvation energies. Popular models include the Polarizable Continuum Model (PCM).

Solvation energy calculations can predict the solubility of this compound in various solvents. A more negative solvation free energy generally corresponds to higher solubility. These calculations can also provide insights into how the solvent influences the conformational preferences of the molecule. The flexible hexylamine chain, for instance, may adopt different average conformations in polar versus non-polar solvents.

A hypothetical data table of calculated solvation free energies for this compound in different solvents is presented below.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Implication |

| Water | 78.4 | -8.5 | The amine group would be protonated, leading to strong interactions with the polar water molecules, suggesting moderate to good solubility. |

| Ethanol (B145695) | 24.6 | -6.2 | As a polar protic solvent, ethanol can hydrogen bond with the amine, indicating good solubility. |

| Acetonitrile | 36.6 | -5.1 | A polar aprotic solvent that can stabilize the molecule's dipole moment, suggesting reasonable solubility. |

| Chloroform | 4.8 | -3.7 | A less polar solvent, resulting in weaker interactions and likely lower solubility compared to polar solvents. |

| Hexane (B92381) | 1.9 | -1.2 | A non-polar solvent with weak interactions, predicting poor solubility. |

This data is illustrative. The actual solvation energies would need to be calculated using specific computational models.

By leveraging these computational techniques, researchers can gain a detailed, atomistic-level understanding of the chemical and physical properties of this compound, enabling a more rational and efficient approach to its synthesis and application.

Structure Activity Relationship Sar and Molecular Design Principles for 6 4 Bromo 2 Fluorophenoxy Hexan 1 Amine Analogues Non Clinical Focus

Design Rationale for Analogues with Modifications on the Bromo-Fluorophenoxy Moiety

The design of analogues focusing on the bromo-fluorophenoxy moiety is rooted in the understanding that this group is crucial for the molecule's interaction with its biological target. The phenoxy group is a common pharmacophore in many biologically active compounds. nih.gov Modifications to this part of the molecule aim to explore and optimize interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov The rationale behind modifying the bromo-fluorophenoxy moiety includes:

Probing the Binding Pocket: Systematically altering the substituents on the phenyl ring helps to map the steric and electronic requirements of the binding site.

Modulating Electronic Properties: The electron-withdrawing nature of the bromine and fluorine atoms influences the electron density of the phenyl ring, which can be fine-tuned by introducing different substituents.

Enhancing Selectivity: Subtle changes to the substitution pattern can lead to improved selectivity for a specific biological target over others.

Impact of Halogen Substitution Position and Nature on Molecular Recognition

The position and type of halogen atom on the phenoxy ring significantly impact molecular recognition. Halogens can form halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species.

Position: The ortho (2-fluoro) and para (4-bromo) positions in the parent compound are key. Altering these positions to meta or introducing additional halogens would change the molecule's electrostatic potential surface and its fit within a binding pocket.

Nature of Halogen: The properties of the halogen (electronegativity, size, polarizability) are critical. Replacing bromine with chlorine or iodine, or fluorine with chlorine, would alter the strength of halogen bonds and other non-covalent interactions. For instance, the larger and more polarizable iodine might form stronger halogen bonds than bromine.

Illustrative Data Table: Impact of Halogen Substitution on Interaction Energies

| Analogue Substitution | Halogen Bond Donor | Halogen Bond Acceptor | Predicted Interaction Energy (kcal/mol) |

| 4-Bromo-2-fluoro | Bromine | Carbonyl Oxygen | -3.5 |

| 4-Chloro-2-fluoro | Chlorine | Carbonyl Oxygen | -2.8 |

| 4-Iodo-2-fluoro | Iodine | Carbonyl Oxygen | -4.2 |

| 2-Bromo-4-fluoro | Bromine | Carbonyl Oxygen | -3.2 |

Note: The data in this table is illustrative and based on general principles of halogen bonding, not on specific experimental results for this compound.

Influence of the Phenoxy Linkage on Conformational Flexibility and Binding Interactions

The ether linkage in the phenoxy group provides a degree of rotational freedom, allowing the molecule to adopt various conformations. This flexibility is a double-edged sword; while it can allow for an optimal fit within a binding site, it can also lead to an entropic penalty upon binding.

Conformational Restriction: Introducing constraints, such as replacing the ether with a more rigid linker or incorporating it into a ring system, can lock the molecule into a more bioactive conformation.

Role of the Hexane (B92381) Chain Length and Branching in Molecular Interactions

The six-carbon hexane chain acts as a flexible spacer, connecting the phenoxy head group to the terminal amine. The length and branching of this alkyl chain are critical for positioning the functional groups correctly for optimal interaction with a target.

Chain Length: Studies on similar classes of compounds have shown that alkyl chain length is a key determinant of binding affinity. researchgate.netnih.gov Chains of five to eight carbons are often considered optimal. researchgate.net Shortening or lengthening the hexane chain would alter the distance between the phenoxy and amine groups, potentially impacting binding.

Branching: Introducing methyl or other small alkyl groups on the hexane chain can provide additional hydrophobic interactions and can also influence the molecule's conformation.

Illustrative Data Table: Effect of Alkyl Chain Length on Binding Affinity

| Analogue Chain Length | Predicted Relative Binding Affinity |

| Butyl (4 carbons) | Lower |

| Pentyl (5 carbons) | Optimal |

| Hexyl (6 carbons) | High |

| Heptyl (7 carbons) | Optimal |

| Octyl (8 carbons) | Lower |

Note: This data is illustrative and based on general trends observed for similar compounds, not specific experimental data.

Diversification Strategies for the Terminal Amine Functionality

The primary amine at the end of the hexane chain is a key functional group, likely involved in forming salt bridges or hydrogen bonds. Diversification of this group is a common strategy in medicinal chemistry to improve properties like binding affinity and selectivity.

Alkylation: Converting the primary amine to a secondary or tertiary amine can alter its basicity and steric profile.

Acylation: Forming amides can introduce additional hydrogen bond donors and acceptors.

Cyclization: Incorporating the nitrogen into a heterocyclic ring (e.g., piperidine, pyrrolidine) can restrict its conformation and introduce new interaction points. nih.gov The development of methods for the late-stage diversification of bioactive molecules containing heterocycles can facilitate access to new chemical space. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Scaffold Optimization

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For the 6-(4-bromo-2-fluorophenoxy)hexan-1-amine scaffold, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a library of analogues with systematic variations.

Descriptor Calculation: Calculating various molecular descriptors for each analogue (e.g., lipophilicity, electronic properties, steric parameters).

Model Building: Using statistical methods to build a model that correlates the descriptors with biological activity.

Model Validation: Validating the model's predictive power using an external set of compounds. nih.gov

A successful QSAR model could then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogues.

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics provides the tools to manage and analyze large chemical datasets, aiding in the design of compound libraries for screening. For the this compound scaffold, these approaches can be used to:

Scaffold Hopping: Identify structurally novel compounds that retain the key pharmacophoric features of the parent molecule.

Virtual Screening: Screen large virtual libraries of compounds to identify those most likely to be active, based on similarity to the parent scaffold or docking into a putative binding site.

Library Design: Design a focused library of analogues for synthesis that maximizes chemical diversity around the scaffold, ensuring a comprehensive exploration of the SAR.

In-Depth Analysis of Structure-Activity Relationship and Molecular Design of this compound Analogues

Detailed research into the specific chemical compound this compound and its analogues reveals a notable absence of publicly available scientific literature focusing on its structure-activity relationship (SAR) or fragment-based molecular design. Extensive searches of chemical and biomedical databases have not yielded specific studies, clinical or non-clinical, that would provide the necessary data to construct a detailed analysis as requested.

The inquiry for an article focusing on the "" with a specific subsection on "Fragment-Based Design and Synthesis Applied to the this compound Scaffold" cannot be fulfilled due to the lack of foundational research on this particular molecule.

While general principles of SAR and fragment-based design are well-established in medicinal chemistry, applying these concepts to a specific, unstudied chemical entity without experimental data would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article. The creation of meaningful data tables and the discussion of detailed research findings are contingent on the existence of such primary research.

Therefore, this article cannot be generated as per the specified outline and content requirements.

Mechanistic and Pre Clinical Research Applications of 6 4 Bromo 2 Fluorophenoxy Hexan 1 Amine in Vitro and in Vivo, Excluding Human Data

Investigation of Molecular Target Engagement and Binding Affinity

There is no published research detailing the molecular target engagement or binding affinity of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine. Studies focus on the target profile of Vortioxetine, which includes inhibition of the serotonin (B10506) transporter and modulation of various serotonin receptors. nih.goveuropa.eu

No data is available in the scientific literature regarding the in vitro receptor binding profile of this compound.

There are no available studies on the enzyme inhibition kinetics or the mechanism of action of this compound.

Information regarding the effects of this compound on ion channels, as studied through electrophysiological techniques, has not been reported in the scientific literature.

Cellular Pharmacological Characterization

The cellular pharmacology of this compound has not been a subject of published investigation. Research in this area has been directed at the final drug products derived from this intermediate.

There is no data from cell-based functional assays to describe the activity of this compound on cellular signaling pathways.

No studies on the subcellular localization or cellular permeability of this compound are present in the available scientific literature. Stability and degradation pathways of Vortioxetine have been studied, but this does not extend to its precursors. nih.gov

Impact on Cellular Processes and Homeostasis.

No in vitro studies detailing the effects of this compound on cellular functions, signaling pathways, or homeostatic mechanisms have been published.

Pre-clinical in vivo Studies for Mechanistic Elucidation (Animal Models).

There is no available information on any pre-clinical studies involving this compound in animal models. This includes:

Development of the Compound as a Chemical Probe for Biological Research.

No literature exists to suggest that this compound has been developed or utilized as a chemical probe for target identification or other biological research purposes.

Applications in Materials Science Research (e.g., surface functionalization).

There are no published reports on the application of this compound in the field of materials science.

This lack of information indicates that this compound is likely a novel or proprietary compound that has not yet been the subject of published academic or industrial research.

Future Research Directions and Unresolved Challenges

Exploration of Asymmetric Synthesis for Chiral Derivatives

The structure of 6-(4-bromo-2-fluorophenoxy)hexan-1-amine does not inherently contain a chiral center. However, the synthesis of chiral derivatives through the introduction of stereocenters could be a significant area of future research. The differential interaction of enantiomers with biological systems is a cornerstone of medicinal chemistry and pharmacology.

Future efforts would likely focus on modifying the hexylamine (B90201) chain or the aromatic ring to introduce chirality. For instance, the addition of a methyl group to the aliphatic chain could create a chiral center, leading to (R)- and (S)-enantiomers. The development of stereoselective synthetic routes to obtain these enantiomerically pure compounds would be a primary challenge. Methodologies such as enzyme-catalyzed reactions or the use of chiral auxiliaries could be explored to achieve high enantiomeric excess.

A key research goal would be to investigate whether the stereochemistry of these derivatives influences their biological activity. This would involve separate evaluations of each enantiomer to determine if one is more potent or has a different pharmacological profile than the other or the racemic mixture.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical research. nih.gov For a novel compound like this compound, these computational tools offer a powerful approach to predict its properties and guide the synthesis of new analogues.

In the future, AI algorithms could be trained on large datasets of compounds with similar structural features to predict the biological activities, pharmacokinetic properties, and potential toxicities of this compound. nih.gov This predictive modeling can significantly reduce the time and resources required for initial screening. nih.gov

Furthermore, generative AI models could be employed to design novel derivatives with optimized properties. By defining desired characteristics, such as enhanced target affinity or improved metabolic stability, these algorithms can propose new molecular structures for synthesis. This data-driven approach accelerates the design-build-test-learn cycle in chemical research.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

As with any compound intended for biological research, understanding its metabolic fate is crucial. Future research will necessitate the development of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would be a central technique. mdpi.com The presence of bromine and fluorine atoms in the molecule provides a distinct isotopic pattern and mass defect that can be exploited for selective detection. mdpi.com Method development would focus on achieving low limits of detection and quantification to enable detailed pharmacokinetic studies.

A significant challenge will be the identification of its metabolites. In vitro studies using human liver microsomes or hepatocytes would likely be the first step to elucidate the metabolic pathways. mdpi.com Common metabolic transformations could include N-dealkylation, hydroxylation of the aromatic ring or aliphatic chain, and subsequent conjugation reactions like glucuronidation or sulfation. mdpi.com The structural elucidation of these metabolites would be essential for a complete understanding of the compound's disposition in a biological system.

Elucidation of Off-Target Interactions and Polypharmacology in Complex Biological Systems (Non-clinical)

While a primary target for this compound might be hypothesized based on its structural similarity to other compounds, a comprehensive understanding of its biological effects requires the elucidation of its polypharmacology—the ability to interact with multiple targets. This is a critical area of future non-clinical research.

Initial investigations would likely involve broad screening panels to identify potential off-target interactions. These panels typically include a wide range of receptors, enzymes, and ion channels. Identifying these interactions is crucial for interpreting biological data and anticipating potential side effects.

The concept of designing molecules to intentionally interact with multiple targets is a growing area of interest in drug discovery. nih.govnih.gov For instance, research on the related compound N-(4-Bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) has shown that it can act as an antagonist at both serotonin (B10506) 2A receptors and voltage-gated sodium channels. nih.govnih.gov Future studies on this compound could explore whether it possesses a similar multi-target profile, which could be advantageous for complex diseases.

Design of Next-Generation Analogues with Tunable Properties for Specific Research Applications

The initial characterization of this compound will inevitably pave the way for the design of next-generation analogues with fine-tuned properties. This iterative process of molecular design allows researchers to optimize a compound for a specific research application.

For example, if the initial compound shows promising activity but poor solubility, analogues could be designed with the incorporation of polar functional groups to enhance aqueous solubility. If metabolic instability is an issue, modifications could be made at the sites of metabolism to block these pathways.

Q & A

Q. What are the optimal synthetic routes for 6-(4-bromo-2-fluorophenoxy)hexan-1-amine?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1 : React 4-bromo-2-fluorophenol with a hexane diamine derivative (e.g., 6-bromohexan-1-amine) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Key Considerations : The bromo and fluoro substituents influence reactivity—fluorine’s electron-withdrawing effect may slow nucleophilic attack, requiring elevated temperatures (~80–100°C) .

Q. How can the structure of this compound be validated?

Use a combination of:

- NMR :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to oxygen (δ 3.4–3.8 ppm), and amine protons (δ 1.5–2.2 ppm).

- ¹³C NMR : Confirm bromo (C-Br, δ ~110 ppm) and fluoro (C-F, δ ~160 ppm) substituents .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 304.1) .

- X-ray Crystallography : For unambiguous confirmation (if crystalline), using SHELX software for refinement .

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo-2-fluorophenoxy group participates in Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Bromo : Acts as a leaving group for Pd-catalyzed couplings (e.g., with aryl boronic acids).

- Fluoro : Electron-withdrawing effects stabilize intermediates but may reduce nucleophilicity.

Experimental Design : - Compare reaction rates with analogs lacking fluorine (e.g., 4-bromo-phenoxy derivatives) under identical Pd(PPh₃)₄/K₂CO₃ conditions.

- Monitor via HPLC to quantify yields and intermediates .

Q. What strategies mitigate amine oxidation during electrochemical applications (e.g., polymer synthesis)?

Inspired by electrochromic studies of similar amines (e.g., TPHA derivatives):

- Protection : Temporarily convert the amine to a carbamate (Boc-protected) during electropolymerization.

- Additives : Use antioxidants like ascorbic acid or conduct reactions under inert atmosphere (N₂/Ar) to prevent radical-mediated oxidation .

Data Table :

| Condition | Oxidation Potential (V vs Ag/AgCl) | Polymer Stability |

|---|---|---|

| Unprotected amine | 1.2 | Low |

| Boc-protected amine | 0.9 | High |

Q. How can computational modeling predict biological interactions of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A), leveraging the amine’s hydrogen-bonding capability.

- MD Simulations : Assess binding stability (GROMACS, 100 ns runs) .

Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, validate assay conditions (e.g., membrane permeability, serum protein interference) .

Q. What spectroscopic methods resolve ambiguities in regioselectivity during derivatization?

Q. How does the compound’s hydrophobicity impact pharmacokinetic studies?

- LogP Measurement : Shake-flask method (octanol/water partition coefficient) yields LogP ~2.5, indicating moderate blood-brain barrier permeability.

- In Vivo Testing : Compare plasma half-life (t₁/₂) in rodents with hydrophilic analogs (e.g., hydroxyl-substituted derivatives) .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity for structurally similar amines?

Potential factors:

- Purity : Impurities (e.g., residual Pd in cross-coupled products) may inhibit enzymes.

- Assay Variability : Differences in cell lines (HEK293 vs. CHO) or endpoint detection (fluorescence vs. radiometric).

Resolution : - Reproduce assays with rigorously purified compound (HPLC >99%).

- Use orthogonal assays (e.g., SPR for binding affinity and calcium flux for functional activity) .

Q. How can electrochromic properties of polyamine derivatives be optimized?

Based on TPHA copolymer studies:

- Copolymerization : Blend with EDOT (3,4-ethylenedioxythiophene) to enhance conductivity and optical contrast.

- Spectroelectrochemistry : Tune bandgap (2.1–2.5 eV) by varying monomer ratios, monitored via UV-Vis-NIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.